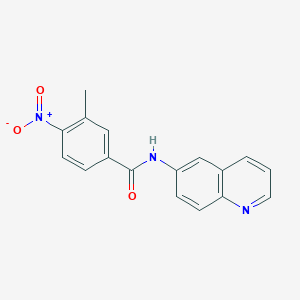
3-methyl-4-nitro-N-6-quinolinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-6-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the quinoline family, which is known for its diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-6-quinolinylbenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with DNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-4-nitro-N-6-quinolinylbenzamide exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-4-nitro-N-6-quinolinylbenzamide in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of 3-methyl-4-nitro-N-6-quinolinylbenzamide. One area of research could focus on elucidating its mechanism of action to optimize its use in various applications. Another area of research could investigate the potential use of the compound as a fluorescent probe for the detection of metal ions. Additionally, further studies could explore the compound's potential as a therapeutic agent for the treatment of various diseases.
Conclusion
3-methyl-4-nitro-N-6-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been established, and its mechanism of action has been extensively studied. The compound exhibits diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. While there are limitations to its use in lab experiments, there are several future directions for the study of 3-methyl-4-nitro-N-6-quinolinylbenzamide, including elucidating its mechanism of action and investigating its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-methyl-4-nitro-N-6-quinolinylbenzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-aminoquinoline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-methyl-4-nitro-N-6-quinolinylbenzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-methyl-4-nitro-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-9-13(4-7-16(11)20(22)23)17(21)19-14-5-6-15-12(10-14)3-2-8-18-15/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHPYKOGNJDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-quinolin-6-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)


![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)



![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)

![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)